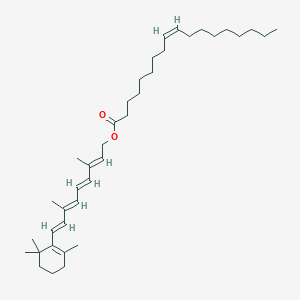

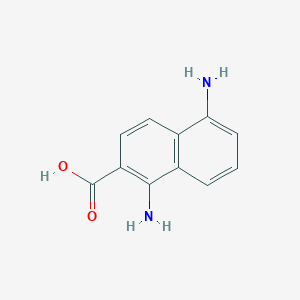

cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiretroviral Therapy for HIV

Lamivudine Acid is an essential component of antiretroviral therapy (ART) for HIV infection. As a nucleoside reverse transcriptase inhibitor (NRTI), it inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. Lamivudine Acid disrupts viral replication and helps manage HIV progression. Its efficacy, safety, and relatively low toxicity profile have made it a cornerstone in HIV treatment .

Pharmacokinetics and Drug Interactions

Understanding Lamivudine Acid’s pharmacokinetics and interactions with other drugs is crucial. Researchers have studied its metabolism, bioavailability, and potential interactions with herbal compounds .

Safety and Hazards

Mechanism of Action

Target of Action

Lamivudine Acid, also known as (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, primarily targets the HIV-1 reverse transcriptase and hepatitis B virus polymerase . These enzymes play a crucial role in the replication of HIV-1 and hepatitis B virus respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV-1 reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .

Biochemical Pathways

Lamivudine inhibits the replication of HIV-1 and hepatitis B virus by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension . This action affects the biochemical pathways involved in viral replication, leading to a decrease in viral load and an increase in immune function .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with a bioavailability of approximately 82% in adults . It is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . About 5% of the parent compound is metabolised to the trans-sulphoxide metabolite, which is pharmacologically inactive . Approximately 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The incorporation of lamivudine into viral DNA results in DNA chain termination, thereby inhibiting the replication of HIV-1 and hepatitis B virus . This leads to a decrease in viral load and an increase in immune function .

Action Environment

The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its effectiveness . Additionally, the drug’s action can be affected by the patient’s renal and hepatic function, as these organs are involved in the drug’s metabolism and excretion . Furthermore, lamivudine’s effectiveness can be reduced in the presence of viral resistance .

properties

IUPAC Name |

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRVEZNDVLYQA-CAHLUQPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid | |

CAS RN |

173602-25-0 |

Source

|

| Record name | Lamivudine impurity A RS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is unique about the crystal structure of lamivudine acid semihydrate?

A1: The research paper highlights that lamivudine acid semihydrate exhibits a distinctive six-fold symmetry within its crystal structure []. This symmetry arises from an intricate network of hydrogen bonds formed between the lamivudine acid molecules and water molecules present in the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)